molecular formula C25H20FN3O4S B6550907 methyl 3-[(4-{[(4-fluorophenyl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1040634-22-7

methyl 3-[(4-{[(4-fluorophenyl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6550907
CAS No.: 1040634-22-7
M. Wt: 477.5 g/mol
InChI Key: NUMLGAXNABPPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline derivative characterized by a tetrahydroquinazoline core substituted with a methyl carboxylate group at position 7, a sulfanylidene (thiocarbonyl) group at position 2, and a 4-oxo group at position 2. The side chain at position 3 includes a benzyl group functionalized with a carbamoyl linkage to a 4-fluorophenylmethyl moiety. Its molecular formula is C25H19FN3O5S, with a molecular weight of 492.50 g/mol. The fluorine atom on the phenyl ring enhances lipophilicity, while the sulfanylidene and carbamoyl groups contribute to hydrogen-bonding interactions, critical for biological activity .

Properties

IUPAC Name

methyl 3-[[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O4S/c1-33-24(32)18-8-11-20-21(12-18)28-25(34)29(23(20)31)14-16-2-6-17(7-3-16)22(30)27-13-15-4-9-19(26)10-5-15/h2-12H,13-14H2,1H3,(H,27,30)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMLGAXNABPPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents logP Biological Activity / Application Reference
Target Compound C25H19FN3O5S 492.50 4-Fluorophenylmethyl carbamoyl, methyl carboxylate ~3.4* Potential kinase/sEH inhibitor†
Methyl 3-(4-{[(4-Methoxyphenyl)Methyl]Carbamoyl}Phenyl)-4-Oxo-2-Sulfanylidene-Tetrahydroquinazoline-7-Carboxylate C25H21N3O5S 475.52 4-Methoxyphenylmethyl carbamoyl 3.44 Not specified (structural analogue)
Methyl 2-((2-Chlorobenzyl)Thio)-4-Oxo-3-Phenyl-3,4-Dihydroquinazoline-7-Carboxylate (CAS 514857-29-5) C23H17ClN2O3S 436.91 2-Chlorobenzylthio, phenyl group 4.12‡ Human soluble epoxide hydroxylase (sEH) inhibitor
Methyl 3-(Cyclopropanecarbonylamino)-4-Oxo-2-Sulfanylidene-1H-Quinazoline-7-Carboxylate (725691-97-4) C15H14N3O4S 332.35 Cyclopropanecarbonylamino 1.98‡ Not specified (fragment-based screening)

Notes:

  • logP: Estimated via similarity to ; *logP‡ : Calculated using ChemAxon.
  • : Inferred from structural analogy to sEH inhibitors like .

Key Findings

Impact of Fluorine vs. Methoxy Substitution: The 4-fluorophenylmethyl group in the target compound increases electronegativity and metabolic stability compared to the 4-methoxyphenylmethyl analogue . The methoxy group in the analogue (logP = 3.44) slightly increases lipophilicity relative to the fluorine-substituted compound (estimated logP ~3.4), which may influence membrane permeability .

Role of the Sulfanylidene Group :

  • The 2-sulfanylidene moiety in the target compound and its analogues facilitates hydrogen bonding with protein targets (e.g., sEH or kinases), as seen in crystallographic studies of similar thioquinazolines .

Biological Activity Trends: The 2-chlorobenzylthio derivative (CAS 514857-29-5) exhibits potent sEH inhibition (IC50 < 10 nM), attributed to the chloro substituent’s electron-withdrawing effect and hydrophobic interactions . The target compound’s fluorophenyl group may mimic this behavior.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows a route analogous to , involving Cs2CO3-mediated alkylation of a quinazoline precursor. Yields for similar reactions range from 60–85% .

Computational and Experimental Validation

  • Docking Studies : Glide-XP (Schrödinger) has been used to predict binding modes of quinazoline derivatives to sEH, highlighting the importance of the sulfanylidene and carboxylate groups in anchoring the ligand to the catalytic domain .
  • Hydrogen-Bonding Analysis : Graph-set analysis (e.g., Etter’s rules) confirms that the sulfanylidene and carbamoyl groups form robust S···H–N and N–H···O interactions in crystal lattices, stabilizing the bioactive conformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.